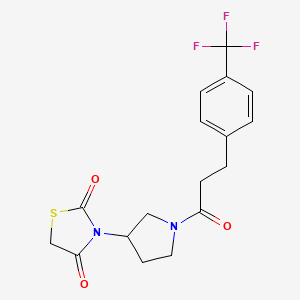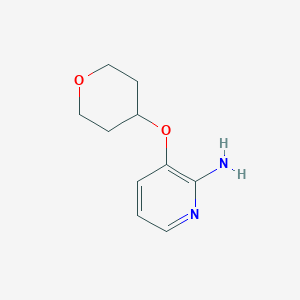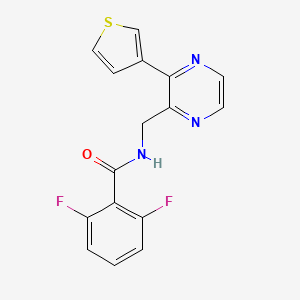
3-(1-(3-(4-(Trifluormethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule characterized by its trifluoromethylphenyl group, pyrrolidine core, and thiazolidine dione structure
Wissenschaftliche Forschungsanwendungen
Chemistry:
This compound serves as a precursor in the synthesis of more complex molecules.
It is used in studying reaction mechanisms involving heterocyclic compounds.
Biology:
Utilized in the development of bioactive molecules that can interact with biological systems.
Helps in probing enzyme-substrate interactions due to its unique structure.
Medicine:
Potentially used in the design of pharmaceutical drugs targeting specific enzymes or receptors.
Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Plays a role in the development of agrochemicals and pest control agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-(Trifluoromethyl)phenylpropanoyl chloride
React 4-(Trifluoromethyl)phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Trifluoromethyl)phenylpropanoyl chloride.
Step 2: Formation of pyrrolidine intermediate
The resultant 4-(Trifluoromethyl)phenylpropanoyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine (TEA) to yield the intermediate 1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidine.
Step 3: Cyclization
This intermediate undergoes cyclization with thiazolidine-2,4-dione under acidic or basic conditions to form 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.
Industrial Production Methods: The industrial production methods are similar but scaled up, often involving optimized conditions for higher yield and purity. This can include using automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
The compound may undergo oxidation at the pyrrolidine ring under strong oxidizing conditions to form N-oxides.
Reduction:
Reduction reactions might be carried out on the carbonyl groups or the thiazolidine ring using reducing agents like sodium borohydride (NaBH₄).
Substitution:
The trifluoromethyl group could be involved in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, ethanol, dichloromethane (DCM)
Major Products:
The major products depend on the reaction conditions, such as oxidized derivatives, reduced forms, or substituted products involving the trifluoromethyl group.
Wirkmechanismus
The compound's mechanism of action varies depending on its application. For pharmaceutical applications:
It can interact with enzyme active sites, inhibiting their activity.
Targets specific molecular pathways involved in disease processes, modulating their effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Trifluoromethyl)phenyl)thiazolidine-4-carboxylic acid
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
3-(4-Methylphenyl)-thiazolidine-2,4-dione
This compound's distinctive structure and functionality make it a valuable subject of study across multiple disciplines.
Eigenschaften
IUPAC Name |
3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-4-1-11(2-5-12)3-6-14(23)21-8-7-13(9-21)22-15(24)10-26-16(22)25/h1-2,4-5,13H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVUXANEXLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2570277.png)




![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)
![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)
![5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2570292.png)

